molecular formula C6H5NO3S2 B2603523 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one CAS No. 70842-26-1

5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one

Cat. No. B2603523
CAS RN: 70842-26-1
M. Wt: 203.23
InChI Key: LKDBZFCQBQTOMF-UHFFFAOYSA-N
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Patent
US04233333

Procedure details

A mixture of 0.1 gm (0.45 millimols) of 5-methyl-2-sulfamoyl-thiophene-3-carboxylic acid, 50 ml of anhydrous toluene and 5 mgm of p-toluene-sulfonic acid was heated for 10 hours in a vessel equipped with a water trap. The reaction mixture was evaporated to dryness in vacuo and separated by column chromatography. 0.40 mgm (49% of theory) of 5-methyl-thieno[3,2-d]isothiazole-3(2H)-one-1,1-dioxide were obtained.
Name
5-methyl-2-sulfamoyl-thiophene-3-carboxylic acid
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([S:7](=[O:10])(=[O:9])[NH2:8])=[C:4]([C:11]([OH:13])=O)[CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1[S:6][C:5]2[S:7](=[O:10])(=[O:9])[NH:8][C:11](=[O:13])[C:4]=2[CH:3]=1

Inputs

Step One
Name
5-methyl-2-sulfamoyl-thiophene-3-carboxylic acid
Quantity
0.1 g
Type
reactant
Smiles
CC1=CC(=C(S1)S(N)(=O)=O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 10 hours in a vessel
Duration
10 h
CUSTOM
Type
CUSTOM
Details
equipped with a water trap
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
separated by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2C(NS(C2S1)(=O)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.